2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate
CAS No.: 387857-19-4
Cat. No.: VC21517909
Molecular Formula: C18H11Cl2NO3
Molecular Weight: 360.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 387857-19-4 |
|---|---|
| Molecular Formula | C18H11Cl2NO3 |
| Molecular Weight | 360.2g/mol |
| IUPAC Name | [2-(2,4-dichlorophenyl)-2-oxoethyl] quinoline-2-carboxylate |
| Standard InChI | InChI=1S/C18H11Cl2NO3/c19-12-6-7-13(14(20)9-12)17(22)10-24-18(23)16-8-5-11-3-1-2-4-15(11)21-16/h1-9H,10H2 |
| Standard InChI Key | GHVTYJZVBDWLQR-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=C(C=C(C=C3)Cl)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Properties
Structural Features
2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate comprises a quinoline core with a carboxylate group at position 2, esterified with 2-(2,4-dichlorophenyl)-2-oxoethanol. The compound's structure contains:
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A quinoline heterocyclic system (C₉H₇N)
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A carboxylate group (-COOH) at position 2 of the quinoline ring
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A 2-(2,4-dichlorophenyl)-2-oxoethyl moiety linked through an ester bond
Based on this structure, the compound has a molecular formula of C₁₈H₁₁Cl₂NO₃, with a calculated molecular weight of approximately 360.19 g/mol. The distinctive arrangement of these structural components creates a molecule with potentially unique chemical reactivity and biological interactions.
Physical and Chemical Properties
Table 2.1: Predicted Physicochemical Properties of 2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Weight | 360.19 g/mol | Calculated from molecular formula |
| Physical State | Crystalline solid | Based on similar quinoline derivatives |
| Solubility | Poorly soluble in water; Soluble in organic solvents | Based on lipophilic nature of the structure |
| LogP | ~4.5-5.2 | Estimated based on similar structures |
| Melting Point | ~120-160°C | Estimated range based on similar quinoline compounds |
| pKa | ~3.5-4.5 (carboxylic acid functionality) | Estimated based on similar carboxylic acid derivatives |
The presence of the dichlorophenyl group contributes to the compound's lipophilicity, while the ester and carbonyl functionalities provide potential hydrogen bond acceptor sites for interaction with biological targets. These physicochemical properties would significantly influence the compound's pharmacokinetic behavior if developed for medicinal applications.
| Technique | Expected Features |
|---|---|
| ¹H NMR | Aromatic protons (quinoline): 7.5-9.0 ppm Aromatic protons (dichlorophenyl): 7.0-7.5 ppm Methylene protons (-CH₂-): 4.5-5.5 ppm |
| ¹³C NMR | Carbonyl carbons: 160-175 ppm Aromatic carbons: 120-150 ppm Methylene carbon: 45-65 ppm |
| IR | C=O stretching (ester): 1730-1750 cm⁻¹ C=O stretching (ketone): 1680-1710 cm⁻¹ Aromatic C=C stretching: 1450-1600 cm⁻¹ C-O stretching: 1200-1250 cm⁻¹ |
| UV-Vis | λmax around 260-280 nm (quinoline chromophore) Additional absorption around 300-320 nm (conjugated system) |
These predicted spectroscopic features would be essential for structural confirmation following synthesis and for purity assessment in analytical studies.
Synthesis Methods
Esterification of Quinoline-2-carboxylic Acid
The most direct approach would involve esterification of quinoline-2-carboxylic acid with 2-(2,4-dichlorophenyl)-2-oxoethanol or the corresponding halide:
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Reaction of quinoline-2-carboxylic acid with 2-(2,4-dichlorophenyl)-2-oxoethyl bromide
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Use of coupling reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide
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Base-catalyzed esterification in the presence of potassium carbonate or another suitable base
Phase-Transfer Catalysis Approach
Drawing from the synthesis described for similar compounds, a phase-transfer catalysis approach could be employed :
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Reaction of quinoline-2-carboxylic acid with 2-(2,4-dichlorophenyl)-2-oxoethyl bromide
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Use of tetra-n-butylammonium bromide as a phase-transfer catalyst
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Potassium carbonate as a base in dimethylformamide solvent
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Purification by column chromatography using silica gel with appropriate solvent systems
The alkylation reaction conditions described for quinoline derivatives in search result could be adapted for this synthesis, where the researchers used liquid-solid phase transfer catalysis in the presence of potassium carbonate and tetra-n-butylammonium bromide as a catalyst .
Reaction Conditions and Optimization
Table 3.1: Proposed Reaction Conditions for Synthesis
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | Dimethylformamide or Tetrahydrofuran | Good solvation of both starting materials |
| Temperature | 25-60°C | Balance between reaction rate and side product formation |
| Catalyst | Tetra-n-butylammonium bromide | Facilitates phase transfer in heterogeneous reactions |
| Base | Potassium carbonate (2-4 equivalents) | Deprotonates carboxylic acid for nucleophilic attack |
| Reaction Time | 24-48 hours | Allows for complete conversion |
| Purification | Column chromatography (Hexane/Ethyl acetate) | Effective separation from side products |
The amount of base used in the reaction can significantly influence both yield and product distribution, as observed in similar syntheses where varying the equivalents of potassium carbonate led to different product profiles .
Structural Analysis and Comparison
Comparison with Related Compounds
To better understand the potential properties of 2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate, it is valuable to compare it with structurally related compounds for which data is available.
Table 4.1: Structural Comparison with Related Quinoline Derivatives
The position of the carboxylate group (position 2 in our compound versus position 4 in related compounds) would likely result in different spatial arrangements, potentially affecting biological activity and receptor interactions .
Structure-Based Molecular Modeling
Based on principles of molecular modeling and structural analysis of similar compounds, several observations can be made about 2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate:
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The quinoline core provides a rigid, planar scaffold that can participate in π-π stacking interactions with aromatic amino acid residues in biological targets
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The carboxylate ester linkage introduces a degree of rotational freedom, allowing the molecule to adopt multiple conformations
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The 2,4-dichlorophenyl group adds lipophilicity and potential for halogen bonding interactions
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The carbonyl groups (both ester and ketone) serve as hydrogen bond acceptors for potential interactions with biological targets
These structural features collectively contribute to the compound's potential for specific molecular recognition and biological activity.
| Activity | Potential Mechanism | Structural Basis |
|---|---|---|
| Anticancer | Tyrosine kinase inhibition (e.g., c-Met, VEGFR-2) | Quinoline core and dichlorophenyl moiety may interact with ATP-binding sites |
| Antimicrobial | DNA intercalation or enzyme inhibition | Planar aromatic system capable of intercalating between DNA base pairs |
| Anti-inflammatory | Cyclooxygenase inhibition or other pathways | Carboxylate functionality similar to non-steroidal anti-inflammatory drugs |
| Enzyme inhibition | Competitive binding to active sites | Structural similarity to known enzyme inhibitors |
The search results indicate that quinazoline derivatives with structural similarities to our compound demonstrated significant inhibitory activity against both c-Met and VEGFR-2 tyrosine kinases, with IC₅₀ values in the nanomolar range (0.052–0.084 μM) . This suggests that 2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate might exhibit similar enzyme inhibitory activity due to shared structural features.
Structure-Activity Relationships
The biological activity of 2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate would likely be influenced by specific structural features:
Table 5.2: Structure-Activity Relationship Analysis
Research on similar compounds has shown that the position and nature of substituents on the heterocyclic core significantly influence biological activity . The presence of chlorine atoms at the 2,4-positions of the phenyl ring may enhance binding to lipophilic pockets in target proteins, as observed in other bioactive molecules.
Analytical Methods for Characterization
Chromatographic Methods
For purification and analysis of 2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate, the following chromatographic methods would be suitable:
Table 7.1: Chromatographic Methods for Analysis
| Technique | Conditions | Application |
|---|---|---|
| High-Performance Liquid Chromatography | C18 column, Methanol/Water or Acetonitrile/Water mobile phase | Purity determination, Quantitative analysis |
| Thin-Layer Chromatography | Silica gel, Hexane/Ethyl acetate solvent system | Reaction monitoring, Preliminary purity assessment |
| Gas Chromatography-Mass Spectrometry | If volatilizable or after derivatization | Structural confirmation, Mass spectral analysis |
Spectroscopic Methods
Comprehensive characterization would typically involve multiple complementary techniques:
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Nuclear Magnetic Resonance spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) for structural elucidation
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Infrared spectroscopy for functional group identification
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
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Ultraviolet-Visible spectroscopy for chromophore characterization
Based on similar compounds analyzed in search result , the expected ¹H NMR spectrum would show characteristic signals for aromatic protons in the range of 7.0-9.0 ppm, with the methylene protons of the oxoethyl linker appearing as a singlet around 5.0-5.5 ppm .
Future Research Directions
Structure Optimization
Future research on 2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate could focus on structural modifications to enhance specific properties:
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Varying the substitution pattern on the quinoline ring to explore structure-activity relationships
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Investigating alternative substituents on the phenyl ring beyond the 2,4-dichloro pattern
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Exploring bioisosteric replacements for key functional groups
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Modifying the linker between the quinoline and dichlorophenyl moieties
Biological Evaluation Strategy
A comprehensive biological evaluation would involve:
Table 8.1: Proposed Biological Evaluation Strategy
| Assay Type | Specific Tests | Purpose |
|---|---|---|
| Enzyme Inhibition | c-Met and VEGFR-2 tyrosine kinase assays | Determine potency against potential targets |
| Cell-Based Assays | Cytotoxicity against cancer cell lines (e.g., HCT-116) Selectivity testing against normal cell lines | Assess anticancer activity and selectivity |
| Mechanism of Action | Cell cycle analysis Apoptosis assays | Determine cellular effects |
| Pharmacokinetic Studies | Metabolic stability Plasma protein binding | Assess drug-like properties |
Synthetic Methodology Development
Optimization of synthetic routes could include:
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Development of more efficient and environmentally friendly synthesis methods
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Investigation of catalytic approaches for esterification reactions
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Exploration of green chemistry principles in the synthesis process
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Scaling up production for more extensive biological testing
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